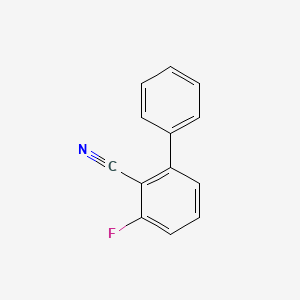
2-Cyano-3-fluorobiphenyl
Übersicht
Beschreibung
2-Cyano-3-fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom and a phenyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-fluorobiphenyl typically involves the fluorination of 2,6-dichlorobenzonitrile. One common method includes the use of sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is carried out at temperatures ranging from 170 to 250°C under normal pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyano-3-fluorobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzonitrile core.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized benzonitriles.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-fluorobiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Cyano-3-fluorobiphenyl involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can modulate pathways involved in cellular processes, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Difluorobenzonitrile
- 2-Fluoro-4-phenylbenzonitrile
- 2-Fluoro-3-phenylbenzonitrile
Comparison: Compared to these similar compounds, 2-Cyano-3-fluorobiphenyl is unique due to its specific substitution pattern, which can lead to different chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H8FN |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
2-fluoro-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8H |
InChI-Schlüssel |
KQSLKFCGQQRPMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B8570865.png)



